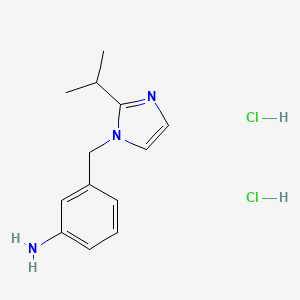

(3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride

Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as 3-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride. The molecular structure encompasses several distinct chemical functionalities that contribute to its overall properties and potential applications. The imidazole ring system, substituted at the 2-position with an isopropyl group, connects through a methylene bridge to the 3-position of an aniline ring.

The compound's structural characteristics can be systematically analyzed through its key molecular descriptors. The International Chemical Identifier code reveals the connectivity pattern as InChI=1S/C13H17N3.2ClH/c1-10(2)13-15-6-7-16(13)9-11-4-3-5-12(14)8-11;;/h3-8,10H,9,14H2,1-2H3;2*1H, while the simplified molecular-input line-entry system representation appears as CC(C)C1=NC=CN1CC2=CC=CC(=C2)N.Cl.Cl. These identifiers provide unambiguous chemical structure information essential for database searches and chemical informatics applications.

The dihydrochloride salt form significantly influences the compound's physical properties and solubility characteristics. Salt formation with hydrochloric acid enhances water solubility compared to the free base form, making it more suitable for pharmaceutical formulations and biological testing applications. The presence of two chloride counterions balances the positive charges on the protonated amine functionalities, resulting in a stable crystalline solid under standard storage conditions.

Historical Context in Heterocyclic Chemistry

The development of imidazole-containing compounds traces its origins to the pioneering work of Heinrich Debus, who first reported imidazole synthesis in 1858. Debus demonstrated that glyoxal, formaldehyde, and ammonia could condense to form imidazole, which was originally named glyoxaline. This foundational discovery established imidazole as a fundamental building block in heterocyclic chemistry, leading to extensive research into its derivatives and applications.

The nomenclature "imidazole" was subsequently coined in 1887 by German chemist Arthur Rudolf Hantzsch, who recognized the significance of this heterocyclic system. Throughout the late nineteenth and early twentieth centuries, researchers identified imidazole rings in numerous natural products, particularly alkaloids, highlighting the biological importance of this structural motif. The discovery of histidine and histamine as naturally occurring imidazole-containing compounds further emphasized the relevance of imidazole chemistry in biological systems.

Aniline chemistry developed in parallel, with Otto Unverdorben first isolating aniline in 1826 through destructive distillation of indigo. The compound received various names from different researchers, including crystallin, kyanol, and aniline, before August Wilhelm von Hofmann demonstrated in 1843 that these were identical substances. The subsequent development of synthetic dye chemistry, initiated by William Henry Perkin's discovery of mauveine in 1856, established aniline as a crucial industrial chemical and synthetic intermediate.

The convergence of imidazole and aniline chemistry in modern synthetic organic chemistry has enabled the development of sophisticated molecular architectures like this compound. The van Leusen imidazole synthesis, first reported in 1977, provided efficient methodologies for constructing imidazole rings with diverse substitution patterns. This synthetic approach utilizes tosylmethyl isocyanide reagents in cycloaddition reactions with aldimines, enabling the preparation of 1,4,5-trisubstituted imidazoles with high efficiency.

Role in Modern Medicinal and Coordination Chemistry

Contemporary medicinal chemistry recognizes imidazole-containing compounds as privileged structures with broad therapeutic potential across multiple disease areas. The unique electronic properties of the imidazole ring, including its amphoteric nature and ability to coordinate with metal centers, make it an attractive pharmacophore for drug development. The compound's structural architecture positions it within this important class of bioactive molecules, combining the coordination chemistry potential of imidazole with the aromatic amine functionality of aniline.

Coordination chemistry applications of imidazole derivatives have gained significant attention due to their ability to serve as versatile ligands in metal-organic frameworks and supramolecular complexes. The nitrogen atoms in the imidazole ring can coordinate to metal centers through different modes, enabling the construction of diverse coordination geometries and extended network structures. The 2-position isopropyl substitution in the target compound provides steric hindrance that can influence coordination behavior and selectivity in metal binding applications.

Research into imidazole-based supramolecular complexes has revealed promising medicinal applications across multiple therapeutic areas. These include anticancer activities through metal complex formation, antibacterial properties via enzyme inhibition mechanisms, and potential as diagnostic imaging agents. The electron-rich five-membered aromatic heterocycle readily binds with various inorganic and organic species through noncovalent interactions, forming supramolecular assemblies with enhanced biological activity.

The pharmaceutical industry increasingly recognizes the value of heterocycle-based multicomponent reactions for rapid access to drug-like molecular architectures. These synthetic strategies offer advantages over traditional stepwise sequences in terms of synthetic economy and structural diversity generation. The incorporation of imidazole rings through multicomponent approaches enables the construction of complex polyheterocyclic systems with potential therapeutic applications.

Modern drug discovery campaigns targeting specific protein families have identified imidazole-containing molecules as effective modulators of various biological pathways. For example, acetylcholinesterase inhibitors incorporating imidazole functionality have shown dual inhibition capabilities at both active and peripheral binding sites. Similarly, aryl hydrocarbon receptor modulators featuring imidazole scaffolds demonstrate controlled regulation of immune system processes.

Properties

IUPAC Name |

3-[(2-propan-2-ylimidazol-1-yl)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-10(2)13-15-6-7-16(13)9-11-4-3-5-12(14)8-11;;/h3-8,10H,9,14H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCMEIMDCMKACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2=CC(=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676304 | |

| Record name | 3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211449-75-0 | |

| Record name | 3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation

Conditions :

-

Catalyst : Palladium on carbon (Pd/C, 5–10 wt%).

-

Solvent : Ethanol or methanol.

-

Pressure : H gas at 1–3 atm.

-

Time : 12–24 hours.

Chemical Reduction

Alternative Method :

-

Reductant : Tin(II) chloride (SnCl) in hydrochloric acid.

-

Solvent : Ethanol/water mixture.

-

Temperature : Reflux (70–80°C).

The amine product, 3-((2-Isopropyl-1H-imidazol-1-yl)methyl)aniline, is isolated via filtration or extraction.

Salt Formation with Hydrochloric Acid

The free base is converted to the dihydrochloride salt by treatment with HCl:

Procedure :

-

Dissolve the amine in anhydrous diethyl ether or ethanol.

-

Bubble HCl gas through the solution or add concentrated HCl dropwise.

-

Precipitate the salt by cooling or solvent evaporation.

-

Recrystallize from ethanol/ether for purity.

Key Parameters :

-

Stoichiometry : 2 equivalents of HCl per amine.

Industrial-Scale Considerations

Custom synthesis providers like SAGECHEM optimize the process for scalability:

-

Cost-Efficiency : Use of cheaper reagents (e.g., ammonium hydroxide instead of gaseous NH).

-

Purification : Flash chromatography or recrystallization replaces distillation.

-

Safety : Controlled hydrogenation conditions mitigate explosion risks.

Analytical Characterization

Critical quality control metrics include:

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of various substituted phenylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's imidazole structure is crucial for its biological activity. Imidazole derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets.

Anticancer Activity : Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride. For instance, research has shown that imidazole-based compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways .

| Study | Compound | Effect |

|---|---|---|

| Imidazole Derivative | Induces apoptosis in cancer cell lines | |

| Platinum Complex | Higher cytotoxicity compared to standard treatments |

Antibacterial Applications

The antibacterial properties of imidazole compounds have been documented, making them candidates for developing new antimicrobial agents. Studies have demonstrated that certain imidazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

| Bacterial Strain | Activity |

|---|---|

| S. aureus | Effective |

| K. pneumoniae | Significant inhibition |

Neurological Research

Imidazole derivatives are being investigated for their role in neuroprotection and as potential treatments for neurodegenerative diseases such as Parkinson's disease. The activation of E3 ligase Parkin, which is implicated in the pathogenesis of Parkinson's disease, has been linked to certain imidazole compounds .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of imidazole derivatives, including this compound, assessing their efficacy against various cancer cell lines. The results indicated that these compounds could serve as lead molecules for developing new anticancer therapies due to their selective cytotoxicity against tumor cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

In a comprehensive review focusing on the synthesis and antibacterial activity of imidazole derivatives, it was found that compounds with similar structures to this compound displayed potent activity against multi-drug resistant bacterial strains. This highlights the potential for these compounds in addressing global health challenges related to antibiotic resistance .

Biological Activity

(3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride, with the CAS number 1211449-75-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, synthesizing findings from various studies and sources.

The compound's molecular formula is , with a molecular weight of 288.22 g/mol. Its structure features an imidazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉Cl₂N₃ |

| Molecular Weight | 288.22 g/mol |

| CAS Number | 1211449-75-0 |

| Solubility | Moderately soluble |

| Bioavailability Score | 0.55 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

In a comparative analysis of various imidazole derivatives, compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values for related compounds ranged from 3.12 to 40 µM, indicating a promising antibacterial profile:

| Compound Type | Bacteria | MIC (µM) |

|---|---|---|

| Imidazole derivatives | S. aureus | 20 - 40 |

| Imidazole derivatives | E. coli | 40 - 70 |

The mechanism through which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the imidazole moiety may enhance interaction with microbial targets, leading to increased efficacy.

Case Studies

- Study on Antimicrobial Efficacy : One study evaluated a series of imidazole-based compounds against multidrug-resistant strains of Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited lower MIC values compared to traditional antibiotics like ceftriaxone, suggesting potential as new therapeutic agents .

- In Vivo Testing : An in vivo study assessed the effectiveness of imidazole derivatives in animal models infected with resistant bacterial strains. The results showed significant reductions in bacterial load when treated with these compounds, reinforcing their potential as effective antibacterial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and physicochemical properties of the target compound with three structurally related analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle Type | Salt Form |

|---|---|---|---|---|---|

| (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride (Target) | C₁₃H₁₉Cl₂N₃ | 288.22 | 2-Isopropyl, phenyl-methylamine | Imidazole | Dihydrochloride |

| (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride | C₇H₁₂Cl₂N₃* | ~211.11* | Cyclopropyl, methylamine | Imidazole | Dihydrochloride |

| [1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride | C₈H₁₇Cl₂N₃* | ~226.14* | 2,2-Dimethylpropyl, methylamine | Imidazole | Dihydrochloride |

| Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (Triazole analog) | C₁₁H₁₄N₄ | 202.26 | Phenyl, dimethylamine | 1,2,3-Triazole | Free base (non-salt) |

*Estimated based on structural analysis due to incomplete data in references .

Key Structural and Functional Differences

Heterocycle Core :

- The target compound and its imidazole analogs (rows 1–3) feature a five-membered ring with two nitrogen atoms (imidazole), whereas the triazole analog (row 4) contains three nitrogen atoms in a 1,2,3-triazole ring . Imidazoles are more basic due to adjacent nitrogen atoms, which can influence hydrogen-bonding interactions in biological systems.

Cyclopropyl Analog: The cyclopropyl group () is smaller and more rigid, which may reduce steric hindrance but increase ring strain, affecting stability . Dimethylpropyl Analog: The 2,2-dimethylpropyl group () provides steric shielding, possibly improving metabolic stability in vivo .

Salt Form and Solubility :

- All imidazole analogs (rows 1–3) are dihydrochloride salts, enhancing aqueous solubility compared to the free-base triazole compound (row 4). This is critical for bioavailability in drug development .

Synthesis and Applications: The triazole analog (row 4) was synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a “click chemistry” approach . In contrast, imidazole derivatives are typically synthesized via alkylation or condensation reactions, as seen in the target compound’s synthesis (alkylation of imidazole followed by salt formation) .

Research Findings and Implications

- The dihydrochloride salt form is a common strategy to improve solubility for in vitro assays .

- Physicochemical Trends : Higher molecular weight and aromaticity in the target compound (288.22 g/mol) compared to smaller analogs (e.g., 211.11 g/mol for the cyclopropyl derivative) suggest differences in membrane permeability and logP values .

- Structural Analysis : Crystallographic studies using programs like SHELXL () could resolve conformational differences between these compounds, particularly the orientation of the isopropyl group in the target compound versus the cyclopropyl group in its analog .

Q & A

Q. What are the common synthetic routes for (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-chloro-2-phenylquinazoline derivatives react with aminopropyl-imidazole in solvents like DMF or TEA at room temperature, achieving yields up to 84% . Sigma-Aldrich catalogs structurally analogous imidazole derivatives synthesized through similar pathways, emphasizing solvent optimization (e.g., DMF for enhanced reactivity) .

Q. What characterization techniques are critical for verifying the compound’s structure?

Key methods include:

- 1H/13C NMR spectroscopy to confirm the imidazole ring substitution pattern and amine proton environments.

- X-ray crystallography to resolve spatial arrangements of the isopropyl and methylphenyl groups .

- Mass spectrometry (HRMS or LC-MS) to validate molecular weight and chloride counterion stoichiometry .

Q. How should researchers handle stability and storage of this compound?

Store in sealed glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the imidazole moiety. Avoid exposure to moisture and light, as tertiary amines in similar structures degrade under humid conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Solvent selection : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce byproduct formation while maintaining nucleophilicity .

- Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Temperature modulation : Gradual heating (40–60°C) improves yields for sterically hindered intermediates, as observed in analogous quinazoline syntheses .

Q. What strategies resolve contradictions in spectral data interpretation?

- Dynamic NMR analysis : Address overlapping peaks caused by rotational isomerism in the isopropyl group.

- DFT calculations : Predict 13C chemical shifts to distinguish between regioisomers (e.g., 1H-imidazole vs. 4H-imidazole tautomers) .

- Cross-validation : Compare experimental IR spectra with computational vibrational frequency models (e.g., Gaussian 16) .

Q. How can researchers assess the compound’s environmental impact in biological systems?

- Degradation studies : Use HPLC-MS to track hydrolysis products in simulated environmental conditions (pH 4–9, 25–40°C) .

- Ecotoxicity assays : Evaluate acute toxicity in Daphnia magna or algal models, referencing OECD Test Guidelines 201/202 .

- Bioaccumulation potential : Calculate logP values (e.g., using ACD/Labs) to predict lipid membrane permeability .

Q. What methodologies identify and quantify impurities in bulk samples?

- HPLC-UV/ELSD : Employ C18 columns with 0.1% TFA in acetonitrile/water gradients to separate diastereomers or unreacted precursors .

- ICP-OES : Quantify residual metal catalysts (e.g., Pd from coupling reactions) below 10 ppm thresholds .

- Forced degradation : Expose samples to oxidative (H₂O₂), thermal (60°C), and photolytic (ICH Q1B) stress to identify labile functional groups .

Q. How can computational tools aid in retrosynthetic planning for novel derivatives?

- AI-driven platforms : Use Pistachio or Reaxys databases to propose one-step routes, prioritizing reactions with >80% reported yields for imidazole-amine linkages .

- Docking studies : Screen derivatives for binding to biological targets (e.g., uPAR receptors) using AutoDock Vina, focusing on the methylphenyl moiety’s hydrophobic interactions .

Methodological Notes

- Data contradiction resolution : Cross-reference synthetic yields from multiple sources (e.g., 84% in vs. lower yields in similar systems) to identify solvent or catalyst dependencies.

- Advanced analytics : Combine NMR crystallography with Hirshfeld surface analysis to resolve protonation states in dihydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.